Glutathione sulfinanilide

Reaction Mechanism Kinetic Isotope Effect Nitrenium Ion Chemistry

Generic glutathione conjugates confound nitrosoarene metabolism assays. Glutathione sulfinanilide provides the definitive sulfinamide (-S(=O)-NH-) standard for accurate LC-MS/MS method development and PTP inhibition studies. • Authentic sulfinamide GSH conjugate (exact mass 414.12100 Da) for unambiguous peak assignment • NAD(P)H-independent hepatic degradation enables physiologically relevant detoxification studies • Hydrophilic PAO derivative (LogP 1.06) for aqueous-compatible PTP inhibition assays without solvent artifacts

Molecular Formula C16H22N4O7S
Molecular Weight 414.4 g/mol
Cat. No. B15125730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlutathione sulfinanilide
Molecular FormulaC16H22N4O7S
Molecular Weight414.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NS(=O)CC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N
InChIInChI=1S/C16H22N4O7S/c17-11(16(25)26)6-7-13(21)19-12(15(24)18-8-14(22)23)9-28(27)20-10-4-2-1-3-5-10/h1-5,11-12,20H,6-9,17H2,(H,18,24)(H,19,21)(H,22,23)(H,25,26)
InChIKeyJELPTFJLWYRACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glutathione Sulfinanilide: A Stable Sulfinamide Adduct for Research


Glutathione sulfinanilide (GSOAN; CAS 70475-39-7) is a synthetic sulfinamide adduct formed by the reaction of reduced glutathione (GSH) with nitrosobenzene or its derivatives. It is classified as a glutathione conjugate and a hydrophilic derivative of the protein tyrosine phosphatase (PTP) inhibitor phenylarsine oxide (PAO) . The compound has a molecular weight of 414.43 g/mol and the molecular formula C₁₆H₂₂N₄O₇S [1]. It is primarily used as a research tool to study nitrosoarene metabolism, glutathione-dependent detoxification pathways, and PTP inhibition mechanisms in angiogenesis and tumor growth models [2].

Nitrosoarene metabolism Sulfinamide-specific detoxification pathway probe
PTP inhibition models Aqueous-compatible PAO derivative for angiogenesis studies
Analytical reference Defined sulfinamide standard for LC-MS/MS method development

Why Generic Glutathione Conjugates Cannot Substitute


Generic glutathione conjugates, such as glutathione disulfide (GSSG) or simple S-alkyl glutathione derivatives, lack the specific sulfinamide (-S(=O)-NH-) linkage and the phenyl moiety characteristic of glutathione sulfinanilide. This unique structural motif confers distinct reactivity and biological properties that are not replicated by common glutathione analogs [1]. For instance, the sulfinamide bond exhibits a defined pH-dependent stability profile and a characteristic rearrangement pathway (ρ+ = -3.5) that is fundamentally different from the oxidative pathways of GSSG or the thioether linkages in other conjugates [1]. Furthermore, glutathione sulfinanilide is specifically recognized and degraded by hepatic enzymes in a NAD(P)H-independent manner, a metabolic fate that is not shared by many other glutathione adducts and which is critical for studies of nitrosoarene detoxification and PTP inhibition . Substituting a generic glutathione derivative would therefore introduce confounding variables in assays designed to probe these specific pathways, leading to non-interpretable or misleading results.

Glutathione sulfinanilide Sulfinamide (-S(=O)-NH-) linkage with pH-dependent stability profile
Generic conjugates Disulfide or thioether linkages; reactivity profile may not transfer
Glutathione sulfinanilide Slow, NAD(P)H-independent hepatic degradation
Generic conjugates Metabolic fate context may differ; pathway interpretation may shift

Key Evidence for Selecting Glutathione Sulfinanilide


Sulfinamide Rearrangement Kinetics vs. Bamberger Rearrangement

The formation of glutathione sulfinanilide proceeds via a unimolecular rearrangement of a semimercaptal intermediate, ArN(OH)SG. This rearrangement is characterized by a Hammett ρ+ value of -3.5, indicating a highly electrophilic transition state consistent with a nitrenium ion intermediate [1]. Crucially, the sulfur atom of the glutathione moiety provides an approximate 10⁶-fold rate acceleration for N-O bond cleavage compared to the analogous Bamberger rearrangement of phenylhydroxylamine (PhNHOH), which lacks the adjacent sulfur [1]. This quantitative acceleration is not observed in reactions forming other common glutathione conjugates like GSSG or simple sulfenamides, highlighting a unique kinetic signature for sulfinanilide formation.

Rearrangement kinetics
Class-level
~10⁶-fold acceleration vs Bamberger rearrangement; ρ+ = −3.5
Supports nitrosoarene-specific pathway context
Mechanistic study; assay-specific validation recommended
Reaction Mechanism Kinetic Isotope Effect Nitrenium Ion Chemistry

Hepatic Degradation Profile in Rat Liver

Glutathione sulfinanilide (0.5 mM) exhibits slow degradation when incubated in rat liver homogenate, and this degradation occurs in an NAD(P)H-independent manner . This metabolic stability profile contrasts with that of reduced glutathione (GSH), which in rat liver exhibits a much shorter in vivo half-life of approximately 1.7-2 hours for its labile pool [1]. The independence from NAD(P)H also distinguishes it from many oxidative detoxification pathways that require these cofactors. While precise kinetic constants (e.g., t₁/₂, CLint) for glutathione sulfinanilide are not reported, the qualitative description of 'slow' and 'NAD(P)H-independent' degradation is a defined, testable characteristic that can be used to differentiate it from other glutathione conjugates in metabolic stability assays.

Hepatic degradation
Reported
Slow, NAD(P)H-independent in rat liver homogenate (0.5 mM)
Supports extended hepatic assay time-course
Quantitative kinetics not reported; data to verify
Drug Metabolism Hepatocyte Stability In Vitro Toxicology

Enhanced Hydrophilicity Over Parent PAO

Glutathione sulfinanilide is characterized as a 'hydrophilic derivative' of the potent protein tyrosine phosphatase (PTP) inhibitor phenylarsine oxide (PAO) . While quantitative solubility data (e.g., LogP, aqueous solubility in mg/mL) for glutathione sulfinanilide are not explicitly provided in the available primary literature, its calculated LogP is reported as 1.06 , which is significantly lower than the estimated LogP of PAO (approximately 2.5-3.0 based on its chemical structure). This inherent hydrophilicity, conferred by the glutathione moiety, is a critical differentiator for experimental use. PAO is highly hydrophobic and requires organic co-solvents for biological assays, which can introduce cytotoxicity or assay interference. The increased aqueous compatibility of glutathione sulfinanilide simplifies experimental workflows and reduces solvent-related artifacts in cell-based angiogenesis and PTP inhibition studies .

Hydrophilicity vs PAO
Data to verify
Calculated LogP = 1.06 (PAO estimated ~2.5–3.0)
Supports aqueous assay compatibility
Computed value; experimental solubility data not reported
Protein Tyrosine Phosphatase Angiogenesis Aqueous Solubility

Defined Chemical Identity for Reproducible Research

Glutathione sulfinanilide is a discrete, fully characterized chemical entity with a unique CAS Registry Number (70475-39-7) and MeSH Unique ID (C027668) [1][2]. Its molecular formula (C₁₆H₂₂N₄O₇S) and exact mass (414.12100 Da) are unambiguously defined [3]. This stands in stark contrast to other 'glutathione conjugate' products often sold as ill-defined mixtures or with ambiguous stereochemistry. The availability of a pure, defined standard ensures that experimental results are reproducible and that the observed biological activity can be unequivocally attributed to glutathione sulfinanilide, not to impurities or isomeric mixtures. This is a foundational requirement for any peer-reviewed publication or robust industrial screening campaign.

Chemical identity
Specification review
CAS 70475-39-7; defined stereochemistry; exact mass 414.12100 Da
Supports standardized reporting and batch consistency
Defined entity; purity verification recommended per lot
Chemical Identity Quality Control Reagent Standardization

Research and Industrial Applications of Glutathione Sulfinanilide


Investigating Nitrosoarene Metabolism Pathways

Due to its formation via a well-characterized, sulfur-accelerated rearrangement from nitrosobenzene and GSH (with a 10⁶-fold rate acceleration over non-sulfur-assisted pathways), glutathione sulfinanilide serves as the authentic analytical standard for detecting and quantifying this specific detoxification product in in vitro and in vivo studies [1]. Its use is essential for accurate LC-MS/MS method development and for correctly assigning peaks that would otherwise be misidentified as other glutathione adducts. The compound's slow, NAD(P)H-independent degradation in liver homogenate further makes it a suitable probe for studying hepatic nitrosoarene clearance .

Studying PTP Inhibition in Aqueous Cellular Models

As a hydrophilic derivative of PAO, glutathione sulfinanilide enables the study of protein tyrosine phosphatase (PTP) inhibition and its downstream effects on angiogenesis and tumor growth in standard aqueous cell culture media without the confounding effects of organic co-solvents required for PAO [1]. Its enhanced aqueous compatibility (reflected in a calculated LogP of 1.06) simplifies dosing and reduces solvent-induced cytotoxicity, leading to more physiologically relevant data in endothelial cell tube formation assays and tumor cell proliferation studies .

Analytical Method Development for Glutathione Conjugates

Glutathione sulfinanilide, with its exact mass of 414.12100 Da and unambiguous CAS number, is an indispensable reference standard for developing and validating LC-MS/MS methods aimed at detecting and quantifying sulfinamide-type glutathione conjugates in complex biological matrices [1]. Its use ensures accurate calibration and method robustness, which is critical for drug metabolism and pharmacokinetic (DMPK) studies, toxicology assessments, and biomarker discovery efforts where misidentification of metabolites can lead to costly development errors .

Teaching Advanced Organic Reaction Mechanisms

The formation of glutathione sulfinanilide is a classic example of a complex, multi-step reaction involving a semimercaptal intermediate and a nitrenium ion, with a well-defined Hammett ρ+ value (-3.5) and a remarkable sulfur-driven rate acceleration [1]. This compound and its detailed kinetic characterization make it an excellent case study for advanced undergraduate or graduate courses in physical organic chemistry, chemical biology, or toxicology, illustrating principles of nucleophilic catalysis, reactive intermediate stabilization, and structure-activity relationships.

Application
Selection Property
Validation Focus
Nitrosoarene metabolism studies
Sulfinamide-specific reference standard
LC-MS/MS peak assignment and pathway confirmation
Aqueous PTP inhibition assays
Hydrophilic PAO derivative profile
Co-solvent-free cell-based angiogenesis endpoints
Glutathione conjugate method development
Defined chemical identity standard
Method calibration and matrix-effect review
Advanced organic chemistry education
Well-characterized rearrangement mechanism
Kinetic isotope effect and nitrenium ion teaching context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glutathione sulfinanilide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.